Cas no 88280-58-4 (3-Bromo-N-phenylaniline)

3-Bromo-N-phenylaniline is a brominated aromatic amine with the molecular formula C₁₂H₁₀BrN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The phenylamino group further expands its utility in constructing complex heterocyclic frameworks. With a well-defined structure and high purity, 3-Bromo-N-phenylaniline offers consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture. Storage under inert conditions is recommended to maintain stability.
3-Bromo-N-phenylaniline structure
3-Bromo-N-phenylaniline structure
Product name:3-Bromo-N-phenylaniline
CAS No:88280-58-4
MF:C12H10BrN
Molecular Weight:248.118502140045
MDL:MFCD07369780
CID:709381
PubChem ID:14958606

3-Bromo-N-phenylaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,3-bromo-N-phenyl-
    • 3-BROMO DIPHENYL AMINE
    • 3-bromo-N-phenylaniline
    • 3-bromo-N-phenylBenzenamine
    • 3-Brom-diphenylamin
    • 3-bromo-N-phenylalanine
    • Benzenamine,3-bromo-N-phenyl
    • 3-Bromo-N-phenylbenzenamine (ACI)
    • Diphenylamine, 3-bromo- (6CI, 7CI)
    • 3-Bromodiphenylamine
    • N-(3-Bromophenyl)aniline
    • 88280-58-4
    • CS-0204458
    • Z1269211899
    • N-(3-bromophenyl)benzenamine
    • EN300-135145
    • DA-01629
    • DTXSID30566088
    • N-(3-bromophenyl)-aniline
    • BS-29716
    • AKOS030639993
    • SY152620
    • MFCD07369780
    • 3-BROMODIPHENYLAMINE 97
    • 3-Bromodiphenylamine, 97%
    • 3-BROMODIPHENYLAMINE97
    • SCHEMBL72905
    • E85428
    • 3-Bromo-N-phenylaniline
    • MDL: MFCD07369780
    • インチ: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
    • InChIKey: IXTBFWCKFRFDOO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(NC2C=CC=CC=2)C=CC=1

計算された属性

  • 精确分子量: 247.00000
  • 同位素质量: 246.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 4.2

じっけんとくせい

  • 密度みつど: 1.435 g/mL at 25 °C(lit.)
  • Boiling Point: 239-287 °C (DSC)(lit.)
  • フラッシュポイント: >230 °F
  • Refractive Index: n20/D 1.671(lit.)
  • PSA: 12.03000
  • LogP: 4.26570

3-Bromo-N-phenylaniline Security Information

3-Bromo-N-phenylaniline 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

3-Bromo-N-phenylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-135145-0.5g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.5g
$24.0 2025-02-21
eNovation Chemicals LLC
D104943-50g
3-BROMODIPHENYLAMINE97
88280-58-4 95%
50g
$1950 2024-08-03
TRC
B504650-100mg
3-Bromo-N-phenylaniline
88280-58-4
100mg
$ 80.00 2022-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-1G
3-Bromo-N-phenylaniline
88280-58-4 97%
1G
¥561.02 2022-02-24
eNovation Chemicals LLC
Y1193212-5g
3-Bromo-N-phenylaniline
88280-58-4 95%
5g
$715 2024-07-20
Enamine
EN300-135145-250mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
250mg
$19.0 2023-09-30
Enamine
EN300-135145-50mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
50mg
$19.0 2023-09-30
Enamine
EN300-135145-1000mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
1000mg
$30.0 2023-09-30
Aaron
AR00GU4X-5g
3-BROMODIPHENYLAMINE 97
88280-58-4 98%
5g
$160.00 2025-01-24
1PlusChem
1P00GTWL-250mg
3-BROMODIPHENYLAMINE 97
88280-58-4 98%
250mg
$24.00 2024-04-20

3-Bromo-N-phenylaniline 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt; 2 h, 110 °C
Reference
Revealing Topological Influence of Phenylenediamine Unit on Physicochemical Properties of Donor-Acceptor-Donor-Acceptor Thermally Activated Delayed Fluorescent Macrocycles
Izumi, Saika; et al, Chemistry - An Asian Journal, 2020, 15(23), 4098-4103

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Reference
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Tungsten hexacarbonyl Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
Reference
Light-Promoted Low-Valent-Tungsten-Catalyzed Ambient Temperature Amination of Boronic Acids with Nitroaromatics
Song, Heng ; et al, Journal of Organic Chemistry, 2022, 87(8), 5303-5314

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 6 h, 130 °C
1.2 18 h, 130 °C
Reference
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; et al, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Reference
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Bromobenzene
Reference
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; et al, Journal of Organic Chemistry, 1993, 58(24), 6900-1

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux
2.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Reference
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
Reference
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen ,  Diammonium cerium hexanitrate Catalysts: Cupric acetate Solvents: Toluene ;  12 h, rt
Reference
Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines
Gonela, Uma Maheshwar; et al, New Journal of Chemistry, 2019, 43(7), 2861-2864

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt → -5 °C; 15 min, -5 °C
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 min, -5 °C
1.3 Solvents: Acetonitrile ;  20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
o-Iodoxybenzoic Acid Mediated N-Arylation of Aromatic Amines by Using Arylhydrazines as the Arylating Counterpart
Jadhav, Ravindra R.; et al, European Journal of Organic Chemistry, 2013, 2013(30), 6779-6783

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Reference
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
2.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Reference
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Reference
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) (silica supported) Solvents: Toluene ;  2 min, rt
1.2 Reagents: Triphenylphosphine ;  24 h, 100 °C
Reference
Reductive C-N Coupling of Nitroarenes: Heterogenization of MoO3 Catalyst by Confinement in Silica
Yang, Fu; et al, ChemSusChem, 2021, 14(16), 3413-3421

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt
1.2 Reagents: Sodium tert-butoxide ;  2 h, 110 °C
Reference
meta - and para -Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions
Hempe, Matthias; et al, Synthesis, 2017, 49(19), 4489-4499

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Ammonia Catalysts: Cupric acetate ,  Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ,  Water ;  4 - 6 h, rt
1.2 30 min, rt
1.3 18 - 20 h, rt
Reference
Visible-light-mediated photocatalytic sequential N-arylation: an eco-friendly synthetic route to unsymmetrical diarylamines and the imatinib drug
Sana, Sravani; et al, Organic Chemistry Frontiers, 2023, 10(18), 4573-4580

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium acetate ,  Potassium hexafluorophosphate Catalysts: Cupric acetate ,  Ferrocenium hexafluorophosphate Solvents: Acetonitrile ;  60 °C
Reference
Mediator-Enabled Electrocatalysis with Ligandless Copper for Anaerobic Chan-Lam Coupling Reactions
Walker, Benjamin R.; et al, Journal of the American Chemical Society, 2021, 143(16), 6257-6265

3-Bromo-N-phenylaniline Raw materials

3-Bromo-N-phenylaniline Preparation Products

3-Bromo-N-phenylaniline 関連文献

3-Bromo-N-phenylanilineに関する追加情報

Professional Introduction to 3-Bromo-N-phenylaniline (CAS No. 88280-58-4)

3-Bromo-N-phenylaniline, with the chemical formula C₆H₆BrN, is a significant compound in the field of pharmaceutical and organic chemistry. This compound is characterized by its molecular structure, which includes a bromine substituent on a phenyl ring attached to an aniline group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound is identified by its CAS number, 88280-58-4, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers and chemists can accurately reference and retrieve information about this specific molecule. The 3-Bromo-N-phenylaniline structure is particularly interesting due to its potential applications in medicinal chemistry, where it can serve as a building block for more complex drug molecules.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine derivatives. The brominated aniline core structure, such as 3-Bromo-N-phenylaniline, has shown promise in various pharmacological applications. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromine atom on the phenyl ring enhances the reactivity of the molecule, making it more versatile in chemical transformations.

One of the key areas where 3-Bromo-N-phenylaniline has made significant contributions is in the field of oncology. Studies have demonstrated that aromatic amine derivatives can interact with specific targets involved in cancer cell proliferation and survival. The brominated aniline moiety allows for selective binding to these targets, leading to the development of potent inhibitors. For instance, researchers have utilized 3-Bromo-N-phenylaniline as a precursor in synthesizing small-molecule inhibitors that disrupt key signaling pathways in tumor cells.

Another notable application of 3-Bromo-N-phenylaniline is in the realm of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents. The structural features of 3-Bromo-N-phenylaniline make it a suitable candidate for designing compounds that can interfere with bacterial growth and metabolism. Recent studies have shown that derivatives of this molecule exhibit promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for novel antibiotics.

The synthesis of 3-Bromo-N-phenylaniline involves well-established organic chemistry techniques, including bromination and nucleophilic substitution reactions. These methods allow for the precise functionalization of the aromatic ring, enabling chemists to tailor the molecule for specific applications. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have further enhanced the efficiency and selectivity of these processes.

In addition to its pharmaceutical applications, 3-Bromo-N-phenylaniline has found utility in materials science. Its ability to form stable complexes with metals and other ligands makes it valuable in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.

The chemical properties of 3-Bromo-N-phenylaniline, particularly its reactivity and solubility characteristics, make it a versatile intermediate in organic synthesis. Researchers often employ this compound in multi-step synthetic routes to construct more complex molecules with desired biological activities. The ease with which it can be modified further underscores its importance as a synthetic building block.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 3-Bromo-N-phenylaniline's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing more effective drugs with improved pharmacokinetic properties.

In conclusion, 3-Bromo-N-phenylaniline (CAS No. 88280-58-4) is a multifaceted compound with significant applications across various fields of chemistry and medicine. Its unique structural features make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in oncology and antimicrobial research. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in drug discovery and materials science.

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